molecular formula C14H19NO5 B3394816 N-Boc-3-hydroxy-D-phenylalanine CAS No. 90819-32-2

N-Boc-3-hydroxy-D-phenylalanine

Cat. No.: B3394816
CAS No.: 90819-32-2
M. Wt: 281.3 g/mol
InChI Key: FABANBOJFXYSHH-LLVKDONJSA-N
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Description

N-Boc-3-hydroxy-D-phenylalanine is a tert-butoxycarbonyl (Boc)-protected derivative of the non-proteinogenic amino acid 3-hydroxy-D-phenylalanine. This compound features a hydroxyl (-OH) group at the meta position (C3) of the phenyl ring and a Boc-protected amino group. The Boc group enhances stability during peptide synthesis, making it a critical intermediate in medicinal chemistry and drug development.

Properties

IUPAC Name

(2R)-3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABANBOJFXYSHH-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-hydroxy-D-phenylalanine typically involves the protection of the amino group of 3-hydroxy-D-phenylalanine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-hydroxy-D-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxyl group can produce an alcohol .

Scientific Research Applications

N-Boc-3-hydroxy-D-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-3-hydroxy-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group provides stability to the amino group, allowing for selective reactions at other functional sites. The hydroxyl group on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparative Data Table

Compound Substituent(s) Molecular Weight (g/mol) XLogP3* Hydrogen Bond Acceptors Key Applications
This compound† 3-OH ~297.3 (estimated) ~1.8 5 Antioxidant peptides, prodrugs
N-Boc-3-chloro-L-phenylalanine 3-Cl 299.74 2.6 4 Drug intermediates
N-Boc-3,5-dimethoxy-D-phenylalanine 3,5-OCH₃ 325.36 1.2 6 GPCR-targeted ligands
BOC-D-3-NITROPHENYLALANINE 3-NO₂ 310.3 2.1 6 Catalytic hydrogenation
N-Boc-3-fluoro-D-phenylalanine 3-F 283.3 2.3 4 PET imaging probes

*XLogP3 estimated using analogous substituent contributions.
†Properties inferred from structural analogs.

Research Implications

  • Drug Design : Halogenated analogs improve blood-brain barrier penetration (e.g., 3-F derivative in CNS-targeted drugs) .
  • Peptide Engineering : 3-hydroxy derivatives may mimic post-translational modifications (e.g., phosphorylation) in signaling peptides.

Biological Activity

N-Boc-3-hydroxy-D-phenylalanine (Boc-D-3-OH-Phe) is a derivative of phenylalanine that has garnered attention in various fields of biological and medicinal research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of Boc-D-3-OH-Phe, focusing on its synthesis, mechanisms of action, and relevant case studies.

1. Synthesis and Characterization

The synthesis of this compound typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by selective hydroxylation at the 3-position of the phenylalanine ring. The following table summarizes the key steps in the synthesis process:

StepReactionConditionsYield
1Boc protection of D-phenylalanineDCM, DIEA85%
2Hydroxylation at C-3 positionNaOH, H2O290%
3PurificationHPLC>95% purity

2.1 Anticancer Properties

Recent studies have investigated the anticancer properties of this compound and its metal complexes. For instance, complexes formed with silver and gold showed significant cytotoxicity against breast cancer cell lines (MDA-MB-231), with IC50 values in the low nanomolar range. The mechanism is believed to involve DNA damage and apoptosis induction in cancer cells .

2.2 Enzyme Inhibition

Boc-D-3-OH-Phe has also been evaluated for its potential as an enzyme inhibitor. In vitro studies demonstrated that it could inhibit lipase activity, which is crucial for fat metabolism. This property suggests its potential utility in obesity management as it may help regulate lipid absorption .

Case Study 1: Anticancer Activity

In a study conducted by researchers investigating NHC-metal complexes, Boc-D-3-OH-Phe was used to synthesize silver complexes that exhibited strong anticancer activity. The study reported that these complexes induced significant cell death in aggressive cancer cell lines while sparing normal cells, indicating a selective toxicity profile .

Case Study 2: Lipase Inhibition

Another research effort focused on the anti-lipase activity of peptides derived from Boc-D-3-OH-Phe. The synthesized peptides demonstrated varying degrees of inhibition against pancreatic lipase, with some achieving over 90% inhibition. This highlights the compound's potential as a lead structure for developing anti-obesity drugs .

The biological activities of this compound can be attributed to several mechanisms:

  • Metal Coordination : The ability of Boc-D-3-OH-Phe to form stable complexes with transition metals enhances its biological activity, particularly in anticancer applications.
  • Enzyme Interaction : The compound's structure allows it to interact effectively with enzymes such as lipases, leading to competitive inhibition.

5. Conclusion

This compound is a versatile compound with promising biological activities, particularly in cancer therapy and metabolic regulation. Ongoing research aims to further elucidate its mechanisms of action and optimize its therapeutic potential through structural modifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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